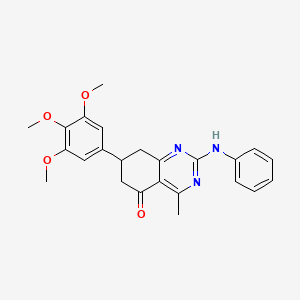![molecular formula C19H23ClN2O3S3 B11337248 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337248.png)
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、ピペリジン環、スルホンアミド基、チオフェン部分を組み合わせた、化学モチーフの興味深い融合です。詳細を見てみましょう。
-
ピペリジン: : ピペリジン環(窒素を含む6員環ヘテロ環)は、構造的多様性と生物活性を付与します。その安定性と生物学的標的との相互作用により、医薬品によく見られます。
-
スルホンアミド: : スルホンアミド基(R-SO₂-NH₂)は、医薬品化学において長い歴史があります。スルホンアミドは、抗菌性、抗真菌性、炭酸脱水酵素阻害特性を示します。
-
チオフェン: : チオフェンは、硫黄を含む5員環ヘテロ環であり、その芳香族性と有機合成における多様な用途で知られています。
2. 製法
この化合物の合成には、いくつかのステップが必要です。
エステル化: 4-クロロ安息香酸から出発し、メタノールでエステル化することにより、対応するメチルエステルを得ます。
ヒドラジン化: メチルエステルをヒドラジン化して、中間体のチオールを生成します。
塩形成と環化: チオールは、スルホニルクロリドと反応してスルホンアミドを形成します。次に、環化により最終生成物へと導かれます。
3. 化学反応解析
反応性: この化合物は、酸化、還元、置換などのさまざまな反応に関与できます。
一般的な試薬: 強酸、塩基、酸化剤などの試薬が関連します。
主な生成物: 反応条件に応じて、N-置換誘導体や環状形などの生成物が生じることがあります。
4. 科学研究への応用
医学: 抗ウイルス剤、抗菌剤、抗真菌剤としての可能性を調査する。
農業: 作物保護のための除草特性を調査する。
炭酸脱水酵素阻害: 炭酸脱水酵素を阻害する役割を評価する。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine ring, followed by the introduction of the thiophene and sulfonyl groups. The final step involves the coupling of the chlorophenylmethylsulfanyl group to the piperidine ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
N-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
標的: この化合物に影響を受ける分子標的(例:酵素、受容体)を特定する。
経路: その相互作用によって影響を受ける経路を調査する。
類似化合物との比較
独自性: この化合物を際立たせるものを強調する。
類似化合物: 構造と活性に類似した関連する1,3,4-チアジアゾールを調査する。
特性
分子式 |
C19H23ClN2O3S3 |
|---|---|
分子量 |
459.1 g/mol |
IUPAC名 |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C19H23ClN2O3S3/c20-17-5-3-15(4-6-17)14-26-13-9-21-19(23)16-7-10-22(11-8-16)28(24,25)18-2-1-12-27-18/h1-6,12,16H,7-11,13-14H2,(H,21,23) |
InChIキー |
WBRNMRDKELKSCL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)NCCSCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2,3-dimethylphenyl)urea](/img/structure/B11337173.png)
![2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337174.png)
![2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11337185.png)

![1-[2-(1-Methylbenzimidazol-2-yl)pyrrolidinyl]propan-1-one](/img/structure/B11337195.png)
![(3,5-Dimethyl-1-benzofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11337197.png)
![2-[(4-fluorophenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11337202.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11337212.png)
![1-(4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)propan-1-one](/img/structure/B11337216.png)
![5-bromo-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11337230.png)
![Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11337245.png)
![Methyl 4-{[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl}benzoate](/img/structure/B11337252.png)
![N-[4-(benzyloxy)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337254.png)
